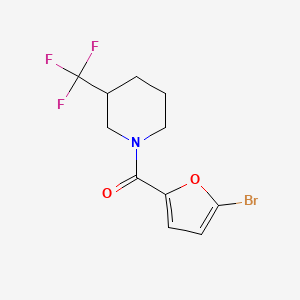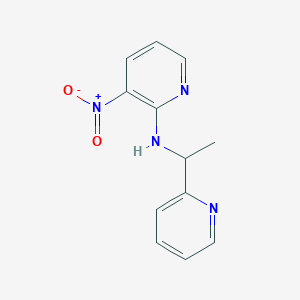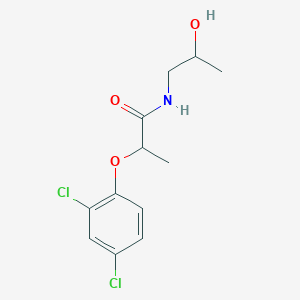
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide is a chemical compound known for its diverse applications in various fields. It is characterized by the presence of a dichlorophenoxy group and a hydroxypropyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve efficient production.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the manufacture of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar structural features.
2-hydroxypropyl (2,4-dichlorophenoxy)acetate: Another compound with comparable chemical properties.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C12H15Cl2NO3 |
|---|---|
分子量 |
292.15 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide |
InChI |
InChI=1S/C12H15Cl2NO3/c1-7(16)6-15-12(17)8(2)18-11-4-3-9(13)5-10(11)14/h3-5,7-8,16H,6H2,1-2H3,(H,15,17) |
InChIキー |
XWCHSWFCYUFQPH-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


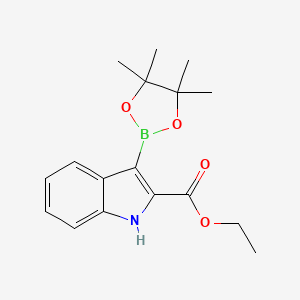
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
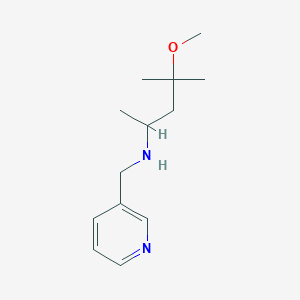
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)

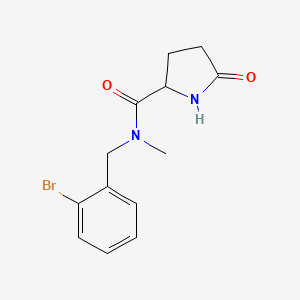
![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)
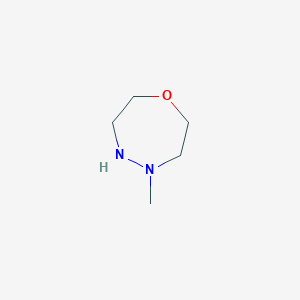
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
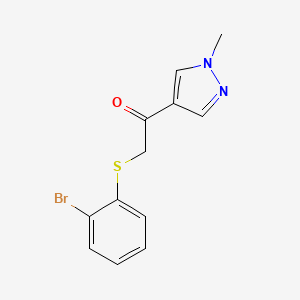
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
